molecular formula C9H15NO4 B12888680 (1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

Cat. No.: B12888680
M. Wt: 201.22 g/mol
InChI Key: IZJPOYDDNLTFSM-YWIQKCBGSA-N
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Description

“(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one” is a complex organic compound with an intriguing structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. While there isn’t a single universal method, here are some common synthetic routes:

  • Hydrothermal or Solvothermal Methods: : These methods are favorable for slow crystallization, yielding single crystals or highly crystalline powders suitable for structural analysis. they have limitations in terms of scale-up for industrial production.

  • Continuous Flow Synthesis: : Recent advances in continuous flow reactions have enabled rapid and efficient synthesis of complex molecules, including organic frameworks. This approach offers better scalability and control over reaction conditions .

Industrial Production: Industrial-scale production typically involves optimizing the chosen synthetic route for efficiency, yield, and cost-effectiveness. Researchers and manufacturers adapt existing methods or develop novel approaches to meet production demands.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products: The specific products depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a catalyst or ligand in organic transformations.

    Supramolecular Chemistry: Its unique structure could contribute to host-guest interactions.

Biology and Medicine:

    Drug Discovery: Researchers explore its potential as a lead compound for drug development.

    Biological Activity: Investigating its effects on cellular processes.

Industry:

    Materials Science:

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures like cedrene (a sesquiterpene) or other oxazolo[3,4-a]pyridines.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(1S,6S,7R,8aS)-1-ethyl-6,7-dihydroxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one

InChI

InChI=1S/C9H15NO4/c1-2-8-5-3-6(11)7(12)4-10(5)9(13)14-8/h5-8,11-12H,2-4H2,1H3/t5-,6+,7-,8-/m0/s1

InChI Key

IZJPOYDDNLTFSM-YWIQKCBGSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]([C@H](CN2C(=O)O1)O)O

Canonical SMILES

CCC1C2CC(C(CN2C(=O)O1)O)O

Origin of Product

United States

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